molecular formula C8H6ClN3 B6205813 5-chloro-2-(1H-pyrazol-3-yl)pyridine CAS No. 1928788-79-7

5-chloro-2-(1H-pyrazol-3-yl)pyridine

Cat. No.: B6205813
CAS No.: 1928788-79-7
M. Wt: 179.60 g/mol
InChI Key: IWOFGFXNPGUIEF-UHFFFAOYSA-N
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Description

5-chloro-2-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with hydrazine derivatives under controlled conditions to form the pyrazole ring. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.

    N-oxides: Formed through oxidation reactions.

    Dihydro Derivatives: Formed through reduction reactions.

Scientific Research Applications

5-chloro-2-(1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-(1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of both pyrazole and pyridine rings allows it to form strong interactions with target proteins, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-3-yl)pyridine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    5-bromo-2-(1H-pyrazol-3-yl)pyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.

    2-(1H-pyrazol-3-yl)-4-chloropyridine:

Uniqueness

The presence of the chlorine atom at the 5-position of the pyridine ring in 5-chloro-2-(1H-pyrazol-3-yl)pyridine imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming specific interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

CAS No.

1928788-79-7

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

5-chloro-2-(1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C8H6ClN3/c9-6-1-2-7(10-5-6)8-3-4-11-12-8/h1-5H,(H,11,12)

InChI Key

IWOFGFXNPGUIEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)C2=CC=NN2

Purity

95

Origin of Product

United States

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